Idazoxan Hydrochloride

Beschreibung

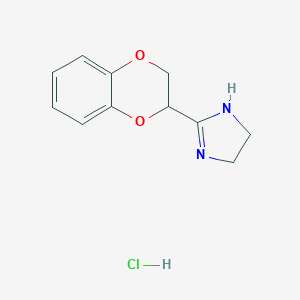

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBYOVCLMEAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920189 |

Source

|

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID855744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79944-56-2, 90755-83-2, 79944-58-4 |

Source

|

| Record name | Idazoxan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDAZOXAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idazoxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDAZOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Alpha-2 Adrenergic Antagonist Properties of Idazoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-2 adrenergic antagonist properties of idazoxan (B1206943) hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Idazoxan Hydrochloride

Idazoxan hydrochloride is a potent and selective antagonist of alpha-2 adrenergic receptors, belonging to the imidazoline (B1206853) class of compounds.[1] It has been extensively utilized as a research tool to investigate the physiological and pathological roles of the alpha-2 adrenoceptor system.[2] Idazoxan exhibits competitive antagonism at all three subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C.[3] In addition to its primary activity, idazoxan also displays affinity for imidazoline binding sites, a factor that should be considered in the interpretation of experimental results.[4][5] Its ability to block presynaptic alpha-2 autoreceptors leads to an increase in the release of norepinephrine (B1679862), which underlies many of its physiological effects.[6][7]

Quantitative Data on Receptor Binding and Functional Antagonism

The affinity and potency of idazoxan hydrochloride at alpha-2 adrenergic receptors and other relevant sites have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity of Idazoxan Hydrochloride for Adrenergic and Imidazoline Receptors

| Receptor Subtype | Ligand | Preparation | Ki (nM) | pKi | Reference |

| α2A-Adrenoceptor | [3H]Idazoxan | Human Brain Cortex | 10.0 | 8.00 | [4] |

| α2B-Adrenoceptor | [3H]Idazoxan | Neonatal Rat Lung | 8.9 | 8.05 | [4] |

| α2C-Adrenoceptor | [3H]Idazoxan | Opossum Kidney (OK) Cells | 12.6 | 7.90 | [4] |

| α1-Adrenoceptor | [3H]Prazosin | Rat Brain Cortex | 1000 | 6.00 | [8] |

| I1 Imidazoline Site | [3H]Clonidine | Human Striatum | - | 5.90 | [9] |

| I2 Imidazoline Site | [3H]Idazoxan | Human Brain Cortex | 4.8 | 8.32 | [4] |

Table 2: Functional Antagonist Potency of Idazoxan Hydrochloride

| Assay Type | Agonist | Tissue/Cell Preparation | pA2 | Reference |

| Schild Analysis | Noradrenaline | Rat Small Mesenteric Artery | 6.12 | [10] |

| Schild Analysis | α-methylnoradrenaline | Guinea Pig Ileum | - | [1][11] |

| Platelet Aggregation | Adrenaline | Human Platelets | - | [6] |

Signaling Pathways

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[3] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequent downstream signaling events. Idazoxan, as a competitive antagonist, blocks the binding of agonists like norepinephrine to the receptor, thereby preventing this inhibitory signaling cascade.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (Imidazolinyl-2)-2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the action of idazoxan calls into question the reliability of the rat isolated small mesenteric artery assay as a predictor for alpha 1-adrenoceptor-mediated pressor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]

Idazoxan Hydrochloride: A Technical Guide to Imidazoline Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Idazoxan hydrochloride for imidazoline (B1206853) receptors. Idazoxan, a selective α2-adrenergic receptor antagonist, also exhibits significant affinity for imidazoline receptors, particularly the I2 subtype, making it a critical tool in pharmacological research.[1][2] This document details its binding profile, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Binding Affinity of Idazoxan Hydrochloride

The binding affinity of Idazoxan hydrochloride has been characterized at the three main classes of imidazoline receptors (I1, I2, and I3) and α2-adrenoceptors.[3] The data, presented in terms of the inhibition constant (Ki), is summarized in the tables below. Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinity of Idazoxan Hydrochloride for Imidazoline Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| I1 Imidazoline Receptor | Human Striatum | [3H]clonidine | Relatively low affinity | [4] |

| I2 Imidazoline Receptor | Human Brain (Cortical Membranes) | [3H]idazoxan | High Affinity (exact value varies) | [5] |

| I2 Imidazoline Receptor | Human Atrial Appendages | [3H]idazoxan | High Affinity (two-site model) | [6] |

| I2 Imidazoline Receptor | Rabbit Kidney | [3H]idazoxan | High Affinity | [7] |

Note: The precise Ki value for Idazoxan at the I1 receptor is not consistently reported, but it is established to have a lower affinity for I1 compared to I2 receptors.[4]

Table 2: Binding Affinity of Idazoxan Hydrochloride for α-Adrenoceptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| α2-Adrenoceptor | Human Brain (Cortical Membranes) | [3H]RX821002 | ~307 nM (approximate based on potency order) | [5] |

| α2-Adrenoceptor | Rabbit Renal Proximal Tubule | [3H]-RX 781094 (Idazoxan) | High Affinity | [7] |

| α2A-Adrenoceptor | Not Specified | Not Specified | High Affinity | Not Specified |

| α2B-Adrenoceptor | Not Specified | Not Specified | High Affinity | Not Specified |

| α2C-Adrenoceptor | Not Specified | Not Specified | High Affinity | Not Specified |

Experimental Protocols: Radioligand Binding Assays

The binding affinities of Idazoxan are primarily determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, Idazoxan).

General Principles

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[8] They can be used to determine the density of receptors in a tissue (Bmax) and the affinity of a ligand for a receptor (Kd for the radioligand, and Ki for a competing ligand).[9] The two main types of assays are saturation binding assays and competition binding assays.

Key Experimental Methodologies

A. Membrane Preparation:

-

Tissue (e.g., brain cortex, kidney) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

-

Protein concentration is determined using a standard method like the Pierce® BCA assay.[10]

B. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

A fixed amount of membrane preparation is incubated with increasing concentrations of a radioligand (e.g., [3H]idazoxan for I2 receptors).

-

The incubation is carried out in a specific assay buffer at a controlled temperature and for a sufficient time to reach equilibrium.[10]

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax values.[9]

C. Competition Binding Assay (to determine the Ki of Idazoxan):

-

A fixed concentration of the radioligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with increasing concentrations of unlabeled Idazoxan hydrochloride.[11]

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of Idazoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value for Idazoxan is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Below is a DOT script for a generalized workflow of a competition radioligand binding assay.

Signaling Pathways

Idazoxan's interaction with imidazoline receptors modulates distinct downstream signaling cascades.

I1 Imidazoline Receptor Signaling

The I1 imidazoline receptor is a G protein-coupled receptor located on the plasma membrane.[3] Its activation is associated with the regulation of blood pressure.[12] The signaling pathway involves the activation of phospholipase C (PLC) and phospholipase A2 (PLA2), leading to the generation of second messengers.

I2 Imidazoline Receptor Signaling

The I2 imidazoline receptor's signaling is less defined than that of the I1 receptor.[1] I2 binding sites are predominantly located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. Idazoxan acts as an antagonist at these sites.[3] The functional consequences of this interaction are still under investigation but are thought to be involved in mood regulation and neuroprotection.[12]

Conclusion

Idazoxan hydrochloride is a valuable pharmacological tool due to its dual antagonism at α2-adrenoceptors and imidazoline receptors, with a notable preference for the I2 subtype. Understanding its binding affinity and the methodologies used to determine it is crucial for researchers in pharmacology and drug development. The distinct signaling pathways associated with I1 and I2 imidazoline receptors highlight the complex and multifaceted nature of Idazoxan's mechanism of action. Further research into the functional consequences of I2 receptor modulation by Idazoxan may unveil new therapeutic applications.

References

- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Idazoxan Hydrochloride on Dopamine Release in the Prefrontal Cortex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Idazoxan (B1206943) Hydrochloride on dopamine (B1211576) release within the prefrontal cortex (PFC). Idazoxan, a selective α2-adrenoceptor antagonist with additional affinity for imidazoline (B1206853) receptors, has been a subject of significant research interest for its potential therapeutic applications in neuropsychiatric disorders. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying neurobiological pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Idazoxan primarily functions as an antagonist at α2-adrenergic receptors. In the prefrontal cortex, these receptors are located on noradrenergic nerve terminals and play a crucial role in regulating the release of norepinephrine (B1679862). By blocking these autoreceptors, Idazoxan inhibits the negative feedback mechanism that normally restricts norepinephrine release, leading to an increase in extracellular norepinephrine levels. This surge in norepinephrine is thought to indirectly modulate dopamine release from neighboring dopaminergic terminals. Furthermore, evidence suggests that Idazoxan's interaction with imidazoline receptors may also contribute to its neurochemical effects.[1]

Quantitative Analysis of Idazoxan-Induced Dopamine Release

In vivo microdialysis studies in rodent models have been instrumental in quantifying the impact of Idazoxan on extracellular dopamine levels in the PFC. The following tables summarize the key findings from these experiments.

| Study Subject | Drug & Dosage | Route of Administration | Brain Region | Maximum Increase in Dopamine Release (% of Baseline) | Time to Maximum Effect | Citation |

| Freely moving rats | Idazoxan (0.25 mg/kg) | Intraperitoneal (i.p.) | Medial Prefrontal Cortex | 241.5% | 80 minutes | [2] |

| Freely moving rats | Idazoxan | Systemic | Medial Prefrontal Cortex | Marked increase | Not specified | [3] |

| Freely moving rats | Idazoxan | Local perfusion via reversed dialysis | Medial Prefrontal Cortex | Marked enhancement | Not specified | [3] |

| Experimental Condition | Effect on Idazoxan-Induced Dopamine Release in PFC | Citation |

| Infusion of Idazoxan into the ventral tegmental area (VTA) | No alteration in dopamine efflux | [3] |

| Tetrodotoxin perfusion of the VTA | Unaffected | [3] |

| Pretreatment with 5,7-dihydroxytryptamine (B1205766) (serotonin neurotoxin) | Prevented the enhancement of dopamine release | [2] |

| Pretreatment with diazepam (0.5 mg/kg, i.p.) | Prevented the increase in dopamine release | [2] |

| Pretreatment with tropisetron (B1223216) (100 µg/kg, i.p.) | Prevented the increase in dopamine release | [2] |

These data collectively indicate that systemic and local administration of Idazoxan robustly increases dopamine outflow in the medial prefrontal cortex.[2][3] Notably, this effect appears to be independent of dopaminergic neuronal firing in the VTA, suggesting a mechanism localized to the nerve terminals within the PFC.[3] The involvement of the serotonergic system is also highlighted by the attenuation of Idazoxan's effect following serotonin (B10506) depletion.[2]

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed signaling pathways through which Idazoxan modulates dopamine release in the prefrontal cortex.

This diagram illustrates the primary mechanism of Idazoxan. By blocking the α2-adrenoceptor on the presynaptic noradrenergic terminal, Idazoxan disinhibits the release of norepinephrine. The resulting increase in extracellular norepinephrine is believed to influence the release of dopamine from adjacent dopaminergic terminals.

Idazoxan also acts as an antagonist at imidazoline I2 receptors. These receptors have been linked to the modulation of monoamine oxidase (MAO) activity. By antagonizing I2 receptors, Idazoxan could potentially influence dopamine metabolism, thereby affecting its availability for release. The precise contribution of this mechanism to the overall effect of Idazoxan on dopamine release in the PFC requires further investigation.

Experimental Protocols

The following section details a generalized experimental workflow for investigating the effects of Idazoxan on dopamine release in the prefrontal cortex using in vivo microdialysis in rats.

Animal Subjects and Housing

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Weight: Typically 250-350g at the time of surgery.

-

Housing: Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

Stereotaxic Surgery and Microdialysis Probe Implantation

-

Anesthesia: Rats are anesthetized with a suitable agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the medial prefrontal cortex.

-

Recovery: Animals are allowed to recover for a period of 24-48 hours post-surgery.

In Vivo Microdialysis Procedure

-

Probe Insertion: A microdialysis probe (typically with a 2-4 mm membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: The system is allowed to equilibrate for at least 60-120 minutes to establish a stable baseline.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.

Drug Administration

-

Systemic Administration: Idazoxan hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.

-

Local Administration: For reverse dialysis, Idazoxan is included in the aCSF perfusion medium at a known concentration.

Sample Analysis

-

Analytical Method: Dopamine concentrations in the dialysate samples are typically quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

-

Data Normalization: Post-drug dopamine levels are expressed as a percentage of the mean baseline concentration.

Conclusion

Idazoxan Hydrochloride consistently demonstrates a facilitatory effect on dopamine release in the prefrontal cortex. This effect is primarily mediated by its antagonist action at α2-adrenoceptors on noradrenergic terminals, leading to a localized increase in dopamine outflow, independent of changes in the firing rate of VTA dopamine neurons. The potential contribution of imidazoline receptor antagonism warrants further exploration. The methodologies outlined in this guide provide a standardized framework for future research aimed at further elucidating the neurochemical profile of Idazoxan and its therapeutic potential in disorders characterized by prefrontal dopamine dysregulation.

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

Idazoxan Hydrochloride and its Relationship with Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Idazoxan (B1206943) hydrochloride, a pharmacological agent recognized for its selective antagonism of α2-adrenergic receptors. The primary focus of this document is to elucidate the core mechanism by which Idazoxan influences norepinephrine (B1679862) (NE) neurotransmission. Contrary to direct norepinephrine reuptake inhibition, Idazoxan's principal action is the blockade of presynaptic α2-adrenergic autoreceptors, a mechanism that consequently enhances norepinephrine release into the synaptic cleft. This guide will detail the pharmacological profile of Idazoxan, present available quantitative data on its receptor binding affinities, and provide comprehensive experimental protocols for studying its effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and experimental application.

Introduction

Idazoxan is a potent and selective α2-adrenergic receptor antagonist that has been instrumental in the investigation of the role of the α2-adrenoceptor in physiological and pathological processes.[1][2][3] It is a derivative of imidazoline (B1206853) and has been explored for various therapeutic applications, including as an antidepressant and an adjunct treatment in schizophrenia.[1] A critical aspect of its pharmacology is its effect on noradrenergic transmission. This guide clarifies that the elevation of synaptic norepinephrine levels by Idazoxan is an indirect consequence of its primary mechanism of action, rather than a direct inhibition of the norepinephrine transporter (NET).

Mechanism of Action: α2-Adrenergic Antagonism

The principal mechanism of action of Idazoxan is the competitive antagonism of α2-adrenergic receptors.[2][4] These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons, where they function as autoreceptors.

Signaling Pathway of Presynaptic α2-Adrenergic Autoreceptor Antagonism by Idazoxan

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Idazoxan Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Idazoxan (B1206943) hydrochloride, a compound with a well-established profile as a selective α2-adrenergic receptor antagonist and an antagonist of imidazoline (B1206853) I2 receptors, has emerged as a promising candidate for neuroprotection in a range of debilitating neurological disorders. Extensive preclinical research has demonstrated its potential to mitigate neuronal damage and improve functional outcomes in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of Idazoxan, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols utilized in these seminal studies.

Core Mechanisms of Neuroprotection

Idazoxan's neuroprotective properties are primarily attributed to its dual antagonism of α2-adrenergic and imidazoline I2 receptors.

1. α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, Idazoxan increases the release of norepinephrine (B1679862) in the synaptic cleft.[1][2] This enhanced noradrenergic neurotransmission is thought to be a key driver of its neuroprotective effects. The elevated levels of norepinephrine can then act on postsynaptic adrenoceptors, initiating signaling cascades that promote neuronal survival. Additionally, Idazoxan has been shown to increase the release of dopamine (B1211576) in the prefrontal cortex, which may contribute to its therapeutic effects in conditions like Parkinson's disease.[3][4]

2. Imidazoline I2 Receptor Antagonism: Idazoxan also binds to imidazoline I2 receptors, which are found in various tissues, including the brain.[5] The precise signaling pathways associated with I2 receptors are still under investigation, but their modulation has been linked to neuroprotective and anti-inflammatory effects.[6][7] It has been suggested that the neuroprotective effects of some imidazoline ligands in cerebral ischemia may be mediated through these receptors.

Evidence from Preclinical Models

The neuroprotective efficacy of Idazoxan has been evaluated in a variety of in vivo and in vitro models of neurological disorders.

Ischemic Stroke

In animal models of focal and global cerebral ischemia, post-ischemic administration of Idazoxan has been shown to significantly reduce neuronal damage.[8] Studies in rats have demonstrated a marked decrease in infarct volume and a reduction in the percentage of irreversibly damaged neurons in the hippocampus following ischemic insult.[1][8]

Parkinson's Disease

In primate and rodent models of Parkinson's disease induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA), Idazoxan has been shown to improve motor function and alleviate parkinsonian symptoms.[9][10][11] It has been observed to reduce L-DOPA-induced dyskinesias, a common side effect of long-term Parkinson's treatment, while enhancing the anti-parkinsonian effects of L-DOPA.[11][12]

Alzheimer's Disease

Emerging evidence suggests a potential role for Idazoxan in Alzheimer's disease. In mouse models of Alzheimer's, treatment with Idazoxan has been shown to reduce amyloid-beta pathology, decrease neuroinflammation, and alleviate tau hyper-phosphorylation.[13] These findings point towards a disease-modifying potential for Idazoxan in this neurodegenerative condition.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of Idazoxan Hydrochloride.

Table 1: Neuroprotective Effects of Idazoxan in Animal Models of Ischemic Stroke

| Animal Model | Idazoxan Dosage and Administration | Outcome Measure | Result | Reference |

| Rat (Forebrain Ischemia) | 0.1 mg/kg i.v. bolus followed by 10 µg/kg/min for 48h | Neuronal degeneration in hippocampal CA1 region | 31% in treated vs. 71% in saline group (p < 0.01) | [8] |

| Rat (Incomplete Forebrain Ischemia) | 0.1 mg/kg i.v. bolus followed by 10 µg/kg/min for 6h | Neuronal damage in hippocampus | Reduced from 84% to 26% | [1] |

| Rat (Incomplete Forebrain Ischemia) | 0.1 mg/kg i.v. bolus followed by 10 µg/kg/min for 6h | Neuronal damage in neocortex | Reduced from 15% to 1% | [1] |

Table 2: Effects of Idazoxan in Animal Models of Parkinson's Disease

| Animal Model | Idazoxan Dosage and Administration | Outcome Measure | Result | Reference |

| MPTP-treated Monkey | 2.0 mg/kg | Improvement in parkinsonian motor abnormalities | Comparable to a minimal effective dose of L-dopa | [9] |

| MPTP-treated Monkey | 2.0 and 5.0 mg/kg | Alleviation of parkinsonian rigidity | 63.6% and 68.2% improvement, respectively | [9] |

| MPTP-treated Cynomolgus Monkey | 7.5 mg/kg and 10 mg/kg p.o. (with L-dopa) | Reduction in L-dopa-induced dyskinesias | Up to 65% reduction | [11] |

| 6-OHDA-lesioned Rat | 1.5 mg/kg i.p. | Counteraction of catalepsy and hypoactivity | Significant improvement in Parkinsonian behavior | [10] |

| 6-OHDA-lesioned Rat | 1.5 mg/kg i.p. | Dopamine levels in prefrontal cortex | Increased | [10] |

| 6-OHDA-lesioned Rat | 1.5 mg/kg i.p. | Serotonin levels in anterior striatum, prefrontal cortex, and VTA | Increased | [10] |

Table 3: Effects of Idazoxan in an Animal Model of Alzheimer's Disease

| Animal Model | Idazoxan Dosage and Administration | Outcome Measure | Result | Reference |

| Alzheimer's-model mice | Treatment for 8 weeks (starting at 8 months of age) | GSK3-beta hyperactivation | Reversed | [13] |

| Alzheimer's-model mice | Treatment for 8 weeks (starting at 8 months of age) | Amyloid-beta load in cerebral cortex | Lowered | [13] |

| Alzheimer's-model mice | Treatment for 8 weeks (starting at 8 months of age) | Density of inflammatory microglial cells | Decreased | [13] |

| Alzheimer's-model mice | Treatment for 8 weeks (starting at 8 months of age) | Tau hyper-phosphorylation | Reduced | [13] |

| Alzheimer's-model mice | Treatment for 8 weeks (starting at 8 months of age) | Cognitive function (two tests) | Performed nearly as well as normal mice | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of Idazoxan's neuroprotective effects.

In Vivo Model of Forebrain Ischemia in Rats

Objective: To assess the neuroprotective effect of Idazoxan on neuronal damage following global cerebral ischemia.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Ischemia Induction: Anesthesia is induced (e.g., with halothane). Both common carotid arteries are occluded, and systemic arterial blood pressure is lowered to approximately 50 mmHg by controlled bleeding. Ischemia is maintained for a set duration (e.g., 10 minutes).

-

Reperfusion: The carotid artery clamps are removed, and shed blood is reinfused to restore normal blood pressure.

-

Drug Administration: Idazoxan hydrochloride is administered intravenously as a bolus immediately after the onset of reperfusion, followed by a continuous infusion for a specified period (e.g., 48 hours). A control group receives a saline infusion.

-

Histopathological Assessment: After a survival period (e.g., 7 days), animals are euthanized, and their brains are perfusion-fixed with formalin. Brains are then embedded in paraffin, and coronal sections are cut. Sections are stained with a neuronal marker (e.g., Nissl stain) to visualize neuronal morphology.

-

Quantification of Neuronal Damage: The number of damaged (pyknotic or eosinophilic) and surviving neurons in specific brain regions, such as the CA1 sector of the hippocampus, is counted under a microscope. The percentage of damaged neurons is then calculated.

In Vitro Model of Glutamate-Induced Excitotoxicity

Objective: To evaluate the direct neuroprotective effects of Idazoxan against glutamate-induced neuronal death in a cell culture system.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., rats or mice) and cultured in a suitable medium.

-

Induction of Excitotoxicity: After a period of in vitro maturation, the neuronal cultures are exposed to a neurotoxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

-

Drug Treatment: Idazoxan hydrochloride is added to the culture medium at various concentrations either before, during, or after the glutamate exposure to assess its protective effects.

-

Assessment of Cell Viability: Cell viability is measured using various assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells, which is an indicator of cell death.

-

Live/Dead Staining: Fluorescent dyes such as calcein-AM (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) are used to visualize and quantify the percentage of living and dead cells.

-

-

Data Analysis: The percentage of cell viability in Idazoxan-treated cultures is compared to that in glutamate-only treated cultures and untreated control cultures.

Signaling Pathways and Visualizations

The neuroprotective effects of Idazoxan are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing norepinephrine release and promoting neuroprotective signaling in postsynaptic neurons.

Caption: Idazoxan may mitigate Alzheimer's pathology by blocking the α2A-adrenergic receptor, thereby inhibiting the GSK3-β-mediated hyperphosphorylation of tau.

Caption: A typical experimental workflow for evaluating the neuroprotective effects of Idazoxan in a rat model of cerebral ischemia.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective potential of Idazoxan Hydrochloride across a spectrum of neurological disorders. Its ability to modulate key neurotransmitter systems and interfere with pathological cascades in neurodegeneration makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise downstream signaling pathways activated by Idazoxan, particularly those related to the imidazoline I2 receptors. Furthermore, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from ischemic stroke, Parkinson's disease, and Alzheimer's disease. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of Idazoxan in the pursuit of novel neuroprotective strategies.

References

- 1. Protection against ischemia-induced neuronal damage by the alpha 2-adrenoceptor antagonist idazoxan: influence of time of administration and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Idazoxan - Wikipedia [en.wikipedia.org]

- 6. Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the alpha 2 adrenoreceptor antagonist, idazoxan, on motor disabilities in MPTP-treated monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of the alpha2-adrenoreceptor antagonist idazoxan against 6-hydroxydopamine-induced Parkinsonism in rats: multiple facets of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research & Innovation | UAB News [uab.edu]

The Role of Idazoxan Hydrochloride in Apoptosis and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idazoxan (B1206943) hydrochloride, a compound recognized for its dual antagonism of α2-adrenergic and imidazoline (B1206853) receptors, has emerged as a molecule of interest in oncology for its pro-apoptotic and immunomodulatory properties. This technical guide provides an in-depth exploration of the mechanisms by which Idazoxan induces programmed cell death and modulates cellular signaling pathways. It consolidates available quantitative data, details experimental protocols for assessing its effects, and visualizes the key signaling cascades involved. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of Idazoxan in cancer and other proliferative diseases.

Introduction

Idazoxan hydrochloride is an imidazoline and adrenoreceptor ligand that has been shown to induce apoptosis in various cell types, including pancreatic beta cells and a range of cancer cell lines.[1] Its multifaceted pharmacological profile, acting as both a selective α2-adrenergic receptor antagonist and an imidazoline receptor ligand, contributes to its complex biological activities.[2] A growing body of evidence suggests that Idazoxan's antineoplastic effects are mediated through the induction of apoptosis, making it a promising candidate for further investigation in cancer therapy. This guide will dissect the current understanding of Idazoxan's role in apoptosis and the associated cell signaling pathways.

Cytotoxicity and Apoptotic Induction

Idazoxan hydrochloride exhibits cytotoxic effects across various cancer cell lines. Studies have demonstrated its ability to reduce cell viability in a dose-dependent manner. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death.

Quantitative Data on Cytotoxicity and Apoptosis

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of Idazoxan hydrochloride on different cell lines.

| Cell Line | Assay Type | Concentration (µM) | % of Apoptotic Cells (Annexin V+) | Exposure Time (hours) | Citation |

| Murine Lewis Lung Cancer (3LL) | Flow Cytometry | 500 | 95.7% | 24 | [1] |

| Positive Control (Etoposide) | Flow Cytometry | 10 | 93.5% | 24 | [1] |

Table 1: Induction of Apoptosis by Idazoxan Hydrochloride in 3LL Cancer Cells.

| Tumor Type (Fresh Human Samples) | Idazoxan Concentration (µg/mL) | % Viability (Compared to Control) | Exposure Time (hours) |

| Gastric Cancer | 6.7 | ~80% | 96 |

| 20 | ~40% | 96 | |

| 67 | ~10% | 96 | |

| 200 | <1% | 96 | |

| Breast Cancer | 6.7 | ~90% | 96 |

| 20 | ~60% | 96 | |

| 67 | ~20% | 96 | |

| 200 | <1% | 96 | |

| Prostate Cancer | 6.7 | ~95% | 96 |

| 20 | ~70% | 96 | |

| 67 | ~30% | 96 | |

| 200 | <1% | 96 | |

| Non-Hodgkin's Lymphoma | 6.7 | ~60% | 96 |

| 20 | ~20% | 96 | |

| 67 | <1% | 96 | |

| Ovarian Cancer | 6.7 | ~70% | 96 |

| 20 | ~30% | 96 | |

| 67 | <1% | 96 |

Table 2: Dose-Dependent Cytotoxicity of Idazoxan Hydrochloride in Fresh Human Tumor Samples.[1]

Cell Signaling Pathways

The pro-apoptotic activity of Idazoxan is linked to its interaction with specific cellular components and the subsequent activation of signaling cascades. The available evidence points towards a central role for the mitochondria in mediating Idazoxan-induced apoptosis.

Mitochondrial Pathway of Apoptosis

Idazoxan has been observed to have a high affinity for mitochondrial membranes.[1] This interaction is believed to be a key initiating event in the apoptotic process. The proposed mechanism involves the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors into the cytoplasm. While direct evidence for the modulation of specific Bcl-2 family proteins by Idazoxan is still emerging, the involvement of the mitochondrial pathway strongly suggests a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. This shift leads to the formation of pores in the outer mitochondrial membrane, facilitating the release of cytochrome c.

Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a cascade of executioner caspases, including caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Immunomodulatory Effects: Calreticulin Exposure

A notable aspect of Idazoxan-induced apoptosis is the promotion of calreticulin (CRT) expression on the cell surface.[1] Calreticulin is an endoplasmic reticulum chaperone protein that, upon translocation to the cell surface, acts as a potent "eat-me" signal for phagocytes, including dendritic cells. This process is a hallmark of immunogenic cell death (ICD), suggesting that Idazoxan may not only directly kill cancer cells but also stimulate an anti-tumor immune response.

| Cell Line | Treatment | % of Cells with Calreticulin Expression | Exposure Time (hours) | Citation |

| Murine Lewis Lung Cancer (3LL) | Idazoxan (500 µM) | 90% | 24 | [1] |

| Etoposide (10 µM) - Control | 40% | 24 | [1] | |

| Human Prostate Cancer (DU-145) | Idazoxan (500 µM) | 51% | 24 | [1] |

| Etoposide (10 µM) - Control | 3% | 24 | [1] |

Table 3: Idazoxan-Induced Calreticulin Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of Idazoxan hydrochloride.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Idazoxan hydrochloride

-

Cell line of interest

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with various concentrations of Idazoxan hydrochloride or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA, and neutralize with serum-containing media. For suspension cells, collect by centrifugation. Wash cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

References

Idazoxan Hydrochloride: A Potential Therapeutic for Nicotine Withdrawal - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotine (B1678760) withdrawal syndrome presents a significant barrier to smoking cessation, characterized by a range of debilitating affective and somatic symptoms. Current therapeutic options have limited efficacy, highlighting the urgent need for novel pharmacological interventions. This technical guide explores the preclinical evidence supporting Idazoxan Hydrochloride, an α2-adrenergic receptor antagonist, as a potential therapeutic agent for nicotine withdrawal. We delve into its mechanism of action, summarize the quantitative preclinical data, provide detailed experimental protocols, and visualize the underlying neurobiological pathways.

Introduction: The Challenge of Nicotine Withdrawal

Nicotine, the primary psychoactive component in tobacco, establishes and maintains dependence through its complex interactions with the central nervous system. Upon cessation of nicotine intake, a well-defined withdrawal syndrome emerges, encompassing both physical and emotional disturbances. Affective symptoms, such as anhedonia (the inability to experience pleasure), anxiety, and irritability, are considered major contributors to relapse. Somatic symptoms include tremors, bradycardia, and gastrointestinal discomfort.

The neurobiological underpinnings of nicotine withdrawal are multifaceted, involving neuroadaptations in various neurotransmitter systems, including the nicotinic acetylcholine, dopamine (B1211576), and norepinephrine (B1679862) systems. A key feature of nicotine withdrawal is a deficit in the brain's reward system, which is largely mediated by a reduction in dopamine release in the nucleus accumbens.

Idazoxan Hydrochloride: Mechanism of Action

Idazoxan is a selective antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit norepinephrine release. By blocking these receptors, Idazoxan disinhibits noradrenergic neurons, leading to an increase in the release of norepinephrine in various brain regions.

In the context of nicotine withdrawal, this increase in noradrenergic transmission is hypothesized to counteract the reward deficits and alleviate some of the withdrawal symptoms. Furthermore, Idazoxan also exhibits affinity for imidazoline (B1206853) I2 binding sites, although its primary therapeutic effect in nicotine withdrawal is attributed to its α2-adrenoceptor antagonism.

Signaling Pathway of Idazoxan's Action

The proposed mechanism involves the modulation of the mesolimbic dopamine system by the increased noradrenergic outflow.

Quantitative Preclinical Data

The therapeutic potential of Idazoxan for nicotine withdrawal has been investigated in preclinical rodent models. The following tables summarize the key quantitative findings.

Table 1: Receptor Binding Affinities of Idazoxan

| Receptor/Site | Ligand | Species | Brain Region | Ki (nM) | Reference |

| α2-Adrenoceptor | [3H]RX821002 | Human | Cortex | ~307 | [1] |

| I2-Imidazoline Site | [3H]Idazoxan | Human | Cortex | ~1.3-10 | [1] |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Effects of Idazoxan on Nicotine Withdrawal-Induced Anhedonia (Intracranial Self-Stimulation)

A key study by Semenova and Markou (2010) investigated the effect of Idazoxan on the elevation of intracranial self-stimulation (ICSS) thresholds, a measure of anhedonia, during spontaneous nicotine withdrawal in rats.[2][3]

| Treatment Group | Idazoxan Dose (mg/kg, i.p.) | Mean % Change in ICSS Threshold (vs. Saline Control) |

| Nicotine Withdrawal + Vehicle | 0 | Significant elevation (data not quantified in abstract) |

| Nicotine Withdrawal + Idazoxan | 1 | Attenuated the elevation in ICSS thresholds |

Note: The abstract of the primary study indicates attenuation but does not provide specific percentage values.[2][3]

Table 3: Effects of Idazoxan on Somatic Signs of Nicotine Withdrawal

The same study also assessed the impact of Idazoxan on the somatic signs of nicotine withdrawal.[2][3]

| Treatment Group | Idazoxan Dose (mg/kg, i.p.) | Effect on Somatic Signs |

| Nicotine Withdrawal + Vehicle | 0 | Increased number of somatic signs |

| Nicotine Withdrawal + Idazoxan | 1 | Attenuated the number of somatic signs |

Note: The study reported a reduction in the number of somatic signs, but specific scores are not detailed in the abstract.[2][3]

Experimental Protocols

The following protocols are based on methodologies commonly employed in preclinical studies of nicotine withdrawal and are relevant to the investigation of Idazoxan.

Induction of Nicotine Dependence in Rodents (Osmotic Minipump Model)

This protocol is widely used to induce a state of chronic nicotine exposure and subsequent withdrawal.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are housed in a controlled environment for at least one week prior to the experiment to acclimate.

-

Surgery: Under anesthesia, a small subcutaneous pocket is made in the dorsal region. An osmotic minipump (e.g., Alzet model 2ML2) filled with either nicotine hydrogen tartrate solution or sterile saline (for control groups) is implanted.

-

Nicotine Dosage: A common dose is 6.32 mg/kg/day (free base) of nicotine, delivered continuously for 7 to 14 days.

-

Induction of Withdrawal: After the infusion period, the minipumps are surgically removed to induce spontaneous withdrawal.

Assessment of Anhedonia using Intracranial Self-Stimulation (ICSS)

ICSS is a sensitive measure of the brain's reward function and is used to quantify the anhedonic state associated with nicotine withdrawal.

Methodology:

-

Surgery: Rats are surgically implanted with a bipolar electrode in the medial forebrain bundle.

-

Training: Post-recovery, rats are trained to press a lever in an operant chamber to receive a brief electrical stimulation.

-

Threshold Determination: The intensity of the electrical stimulation is varied to determine the minimum current that the rat will work for. This is the ICSS threshold.

-

Testing during Withdrawal: Following the induction of nicotine withdrawal, ICSS thresholds are measured at various time points (e.g., 12, 24, 48 hours post-pump removal). An elevation in the threshold indicates a deficit in reward function (anhedonia).

-

Drug Administration: To test the effect of Idazoxan, the drug (e.g., 1 mg/kg, i.p.) or vehicle is administered prior to the ICSS testing session during the withdrawal phase.

Assessment of Somatic Signs of Nicotine Withdrawal

Somatic withdrawal signs are observable physical symptoms that are quantified using a checklist.

Methodology:

-

Observation Chamber: Animals are placed in a clear observation chamber for a brief habituation period.

-

Observation Period: A trained observer, blind to the treatment conditions, records the frequency and duration of specific somatic signs for a set period (e.g., 30-60 minutes).

-

Somatic Signs Checklist: The checklist typically includes behaviors such as:

-

Abdominal writhing (stretching of the abdomen)

-

Gasps/mouth movements

-

Head and body shakes (wet-dog shakes)

-

Ptosis (drooping of the eyelids)

-

Teeth chattering/chewing

-

Tremors

-

-

Scoring: Each sign is given a score, and a total withdrawal score is calculated for each animal.

-

Drug Administration: Idazoxan or vehicle is administered prior to the observation period to assess its effect on the total withdrawal score.

Discussion and Future Directions

The preclinical data, though limited, suggest that Idazoxan Hydrochloride holds promise as a therapeutic agent for nicotine withdrawal. Its mechanism of action, centered on the enhancement of noradrenergic neurotransmission, directly addresses the neurochemical deficits associated with the withdrawal state. The attenuation of both affective (anhedonia) and somatic symptoms in rodent models provides a strong rationale for further investigation.

Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic dose of Idazoxan for alleviating nicotine withdrawal symptoms.

-

Subtype selectivity: Investigating the specific roles of α2A, α2B, and α2C adrenoceptor subtypes in the effects of Idazoxan.

-

Clinical trials: Well-controlled clinical trials in human smokers are necessary to establish the efficacy and safety of Idazoxan as a smoking cessation aid.

-

Combination therapies: Exploring the potential synergistic effects of Idazoxan when combined with other smoking cessation medications, such as varenicline (B1221332) or bupropion.

Conclusion

Idazoxan Hydrochloride, through its antagonism of α2-adrenergic receptors, presents a novel and mechanistically plausible approach to treating nicotine withdrawal. The existing preclinical evidence, demonstrating its ability to mitigate both the affective and somatic components of the withdrawal syndrome, warrants further rigorous investigation to translate these promising findings into a clinically effective therapy for individuals striving to overcome nicotine dependence.

References

- 1. (PDF) The Α2 Adrenergic Receptor Antagonist Idazoxan, but [research.amanote.com]

- 2. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rat Studies with Idazoxan Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idazoxan (B1206943) is a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline (B1206853) receptor.[1] It is a valuable research tool for investigating the role of these receptors in various physiological and pathological processes. In preclinical in vivo studies involving rats, Idazoxan hydrochloride has been utilized to explore its effects on neurotransmission, behavior, and its potential therapeutic applications. These notes provide a detailed overview of experimental protocols for in vivo rat studies involving Idazoxan hydrochloride.

Mechanism of Action

Idazoxan acts as a potent and selective antagonist of α2-adrenoceptors. By blocking these presynaptic autoreceptors, it prevents the negative feedback mechanism that normally inhibits the release of norepinephrine (B1679862). This results in an increased release of norepinephrine from nerve terminals. Furthermore, Idazoxan's antagonism of α2-adrenoceptors located on non-noradrenergic neurons can modulate the release of other neurotransmitters. For instance, it has been shown to increase dopamine (B1211576) output in the medial prefrontal cortex of rats.[2] Idazoxan also exhibits affinity for imidazoline receptors, though its effects related to this interaction are less characterized in many contexts.[3][4][5]

Signaling Pathway of Idazoxan

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of Idazoxan Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idazoxan (B1206943) hydrochloride is a potent and selective α2-adrenoceptor antagonist and an antagonist of imidazoline (B1206853) receptors.[1] It is a valuable research tool for investigating the role of these receptor systems in various physiological and pathological processes. In preclinical studies involving mice, intravenous (IV) administration is a critical route for achieving rapid and precise systemic drug delivery. These application notes provide detailed protocols and compiled data for the intravenous administration of Idazoxan Hydrochloride in mice, intended to guide researchers in their experimental design and execution.

Mechanism of Action

Idazoxan exerts its biological effects primarily through two mechanisms:

-

α2-Adrenoceptor Antagonism: By blocking presynaptic α2-adrenoceptors, Idazoxan inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2][3] This mechanism is central to its effects on arousal, cognition, and mood.

-

Imidazoline Receptor Antagonism: Idazoxan also binds to imidazoline receptors (I1, I2, and I3), though its precise effects as an antagonist at these sites are still under investigation.[1][4][5] Imidazoline receptors are involved in a variety of functions, including blood pressure regulation, pain perception, and neuroprotection.[4][5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Idazoxan Hydrochloride.

| Study Focus | Animal Model | Administration Route | Dose | Key Findings | Reference |

| Neuroprotection | Rat (Forebrain Ischemia) | Intravenous | 0.1 mg/kg bolus followed by 10 µg/kg/min for 48h | 31% neuronal degeneration in treated vs. 71% in saline group. | [6] |

| Neuroprotection | Rat (Forebrain Ischemia) | Intravenous | 0.1 mg/kg bolus followed by 10 µg/kg/min for 6h | Neuronal damage in hippocampus reduced from 84% to 26%; in neocortex from 15% to 1%. | [7] |

| Catalepsy Reversal | Rat | Subcutaneous | 0.16-5 mg/kg | Potently reversed haloperidol-induced catalepsy with an ED50 of 0.25 mg/kg. | [8] |

| Dopamine (B1211576) Output | Rat | Systemic | Not specified | Markedly increased dopamine output in the medial prefrontal cortex. | |

| Blood Pressure | Normotensive Rat | Intravenous | 300 µg/kg | Immediate 2-fold increase in plasma norepinephrine; no significant change in Mean Arterial Pressure (MAP). | |

| Blood Pressure | Spontaneously Hypertensive Rat | Intravenous | 300 µg/kg | Significant decrease in MAP. |

Experimental Protocols

Protocol 1: Preparation of Idazoxan Hydrochloride Solution for Intravenous Injection

This protocol outlines the preparation of a stock solution and its dilution for intravenous administration in mice.

Materials:

-

Idazoxan Hydrochloride powder

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Polyethylene Glycol 300 (PEG300)

-

Sterile Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (e.g., 20.8 mg/mL):

-

Aseptically weigh the required amount of Idazoxan Hydrochloride powder.

-

Dissolve the powder in sterile DMSO to achieve a concentration of 20.8 mg/mL.

-

Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[8]

-

-

Working Solution Preparation (e.g., for a final concentration of 2.08 mg/mL):

-

In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:

-

100 µL of the 20.8 mg/mL Idazoxan Hydrochloride stock solution in DMSO.

-

400 µL of sterile PEG300.

-

50 µL of sterile Tween-80.

-

450 µL of sterile Saline.

-

-

This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]

-

If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]

-

The final working solution should be clear. It is recommended to prepare the working solution fresh on the day of the experiment.

-

Protocol 2: Intravenous Administration of Idazoxan Hydrochloride in Mice

This protocol describes the procedure for tail vein injection in mice. This procedure requires proper training and adherence to institutional animal care and use guidelines.

Materials:

-

Prepared Idazoxan Hydrochloride working solution

-

Mouse restraint device

-

Sterile insulin (B600854) syringes (e.g., 29-31 gauge)

-

Heat lamp or warming pad

-

Sterile gauze

Procedure:

-

Animal Preparation:

-

Accurately weigh the mouse to determine the correct injection volume.

-

Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the tail veins, making them more visible and accessible.

-

Place the mouse in a suitable restraint device to minimize movement and stress.

-

-

Injection Site Preparation:

-

Gently wipe the tail with 70% ethanol to clean the injection site. The lateral tail veins are the preferred sites for injection.

-

-

Injection:

-

Draw the calculated volume of the Idazoxan Hydrochloride working solution into a sterile insulin syringe. Ensure there are no air bubbles.

-

Position the needle, with the bevel facing upwards, parallel to the vein.

-

Carefully insert the needle into the lumen of the vein. A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

-

Slowly and steadily inject the solution. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.

-

The maximum bolus injection volume for a mouse is typically 5 mL/kg.

-

-

Post-Injection Care:

-

After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its home cage and monitor for any adverse reactions.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Idazoxan Hydrochloride Signaling Pathways.

Caption: Experimental Workflow for IV Administration.

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protection against ischemia-induced neuronal damage by the alpha 2-adrenoceptor antagonist idazoxan: influence of time of administration and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Idazoxan hydrochloride | Imidazoline Receptor | TargetMol [targetmol.com]

Application Notes and Protocols for Subcutaneous Idazoxan Hydrochloride in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Idazoxan Hydrochloride, a selective α2-adrenergic receptor antagonist and imidazoline (B1206853) receptor ligand, in preclinical behavioral research.[1] The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by Idazoxan, offering a practical guide for designing and conducting behavioral studies.

Data Summary: Subcutaneous Idazoxan Hydrochloride Dosages

The following table summarizes dosages of Idazoxan Hydrochloride administered subcutaneously or intraperitoneally in various behavioral studies in rodents. While the primary focus is on subcutaneous administration, intraperitoneal data is included for comparative purposes, as it provides valuable insights into the dose-response relationship of Idazoxan's behavioral effects.

| Animal Model | Administration Route | Dosage Range (mg/kg) | Behavioral Test | Key Findings | Reference |

| Rat | Not Specified | 1 - 5 | Brain Reward Thresholds | No effect on baseline brain reward thresholds. 1 mg/kg attenuated nicotine (B1678760) withdrawal-induced reward deficits. | [2] |

| Mouse | Not Specified | Not Specified | Isolation-Induced Aggression | Dose-dependently reduced aggressiveness by decreasing offensive behaviors and increasing defensive behaviors. | [3] |

| Rat | Not Specified | 1.0 - 8.0 | Genital Reflexes | Lower doses enhanced erection frequency, while higher doses inhibited penile reflexes. | [4] |

| Rat | Not Specified | 0.5 - 5 | Open Field & Shuttle Box | Increased locomotor activity (0.5-5 mg/kg) and suppressed escape responses (0.5-2 mg/kg). | [5] |

| Rat | Intraperitoneal | 3 | Endurance Performance (Treadmill Test) | In combination with ephedrine, increased endurance performance. | [6] |

| Rat | Intraperitoneal | 1 | Spontaneous Behavior (Actimeter) | Reduced horizontal, vertical, and stereotypic movements, indicating a sedative effect. | [7] |

| Rat | Intraperitoneal | 0.5 | Conditioned Place Preference (with clonidine) | Attenuated the conditioned place preference induced by clonidine. | [8] |

Signaling Pathway of Idazoxan Hydrochloride

Idazoxan primarily acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors. By blocking these presynaptic autoreceptors, Idazoxan inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release. This leads to an increased concentration of norepinephrine in the synaptic cleft, which can then activate other adrenergic receptors (α1 and β). Additionally, Idazoxan interacts with imidazoline receptors, though its effects through this pathway are less characterized in behavioral studies.[1][5][]

Caption: Idazoxan blocks presynaptic α2-adrenergic autoreceptors, increasing norepinephrine release.

Experimental Protocols

Preparation of Idazoxan Hydrochloride Solution

-

Vehicle: Idazoxan Hydrochloride is typically dissolved in sterile 0.9% physiological saline.[10]

-

Concentration: The concentration of the solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals to be tested. The injection volume should be kept to a minimum, ideally around 1 ml/kg for intraperitoneal administration and following institutional guidelines for subcutaneous administration.[10][11]

-

Preparation: Prepare the solution fresh on the day of the experiment. Ensure the drug is fully dissolved. Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for subcutaneous administration.

Subcutaneous Administration Protocol (Rodents)

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

-

Animal Restraint: Manually restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique (one restraining, one injecting) may be safer and more efficient.[12]

-

Injection Site: The ideal site for subcutaneous injection is the loose skin over the back, between the shoulders (interscapular region).[12]

-

Procedure:

-

Gently lift the skin to form a "tent."

-

Insert a sterile needle (25-27 gauge is typically appropriate) at the base of the tented skin, parallel to the animal's back.[11][13]

-

Aspirate slightly to ensure the needle has not entered a blood vessel.

-

Inject the Idazoxan solution slowly.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds if necessary.

-

-

Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental design.

Experimental Workflow for a Behavioral Study

The following workflow outlines a typical behavioral study investigating the effects of subcutaneous Idazoxan Hydrochloride.

Caption: A typical workflow for a behavioral study involving subcutaneous drug administration.

Detailed Steps:

-

Animal Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures begin. This minimizes stress-related confounds.

-

Habituation: Prior to baseline testing, animals should be habituated to the behavioral testing apparatus to reduce novelty-induced anxiety and exploratory behavior that could interfere with the measured behavioral endpoints.

-

Baseline Behavioral Testing: Conduct baseline testing to establish a pre-drug performance level for each animal. This allows for within-subject comparisons.

-

Drug Administration: Administer Idazoxan Hydrochloride or the vehicle solution subcutaneously at the predetermined time before behavioral testing. The timing will depend on the specific behavioral paradigm and the known pharmacokinetics of the drug.

-